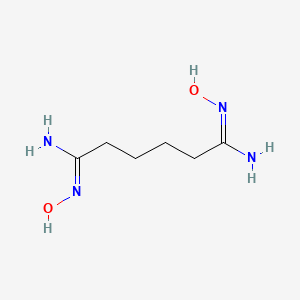

(1Z,6E)-N'1,N'6-dihydroxyadipimidamide

Description

Properties

Molecular Formula |

C6H14N4O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-N',6-N'-dihydroxyhexanediimidamide |

InChI |

InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10) |

InChI Key |

KKQNCWWVKWCZID-UHFFFAOYSA-N |

Isomeric SMILES |

C(CC/C(=N/O)/N)C/C(=N\O)/N |

Canonical SMILES |

C(CCC(=NO)N)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves condensation reactions between appropriate aldehyde or keto precursors and hydroxylamine derivatives under controlled conditions. Key parameters influencing the synthesis include:

- Reaction temperature: Moderate heating (often reflux conditions) to promote complete reaction.

- Solvent system: Alcoholic solvents such as methanol, ethanol, or mixed aqueous-alcoholic systems are commonly used to dissolve reactants and facilitate reaction kinetics.

- Catalysts: Acidic or neutral catalysts may be employed to enhance condensation efficiency without degrading sensitive functional groups.

These conditions are optimized to maximize the yield of the desired (1Z,6E) isomer while minimizing side products and isomeric impurities.

Specific Synthetic Routes

One documented synthetic route involves the reaction of adipimidamide precursors with hydroxylamine derivatives under reflux in an alcohol solvent. The process proceeds through intermediate formation of dihydroxyimidamide groups, followed by isomerization to the thermodynamically favored (1Z,6E) configuration. The reaction mechanism is supported by spectroscopic analyses such as NMR and IR, confirming the formation of the vicinal dihydroxy groups and the double bond geometry.

Purification and Isomer Separation

Given the presence of geometric isomers, purification typically involves crystallization techniques:

- Crystallization from alcohol-water mixtures allows selective precipitation of the (1Z,6E) isomer.

- Recrystallization cycles improve purity by removing other isomers or side products.

- Spectroscopic monitoring (NMR, IR) is used to confirm isomeric purity and structural integrity.

These purification steps ensure that the final product is suitable for further applications, including metal complexation studies.

Analytical and Research Outcomes

Spectroscopic Characterization

- NMR Spectroscopy: Confirms the presence of hydroxyl and imidamide protons and the characteristic chemical shifts corresponding to the (1Z,6E) isomer.

- IR Spectroscopy: Identifies functional groups such as N–OH and C=N stretches, indicative of dihydroxyadipimidamide formation.

- Mass Spectrometry: Verifies molecular weight and purity.

Stability and Reactivity

Empirical studies show that the hydroxyl groups in this compound enhance hydrogen bonding, contributing to the compound's stability in solution and solid state. This stability is crucial for its reactivity and interaction with metal ions in coordination chemistry.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Synthesis |

|---|---|---|

| Solvent | Methanol, Ethanol, or mixtures with water | Solubilizes reactants; influences reaction rate and crystallization |

| Temperature | Reflux (~60-80 °C) | Ensures complete condensation and isomerization |

| Catalyst | Acidic or neutral (e.g., acetic acid) | Enhances reaction kinetics without decomposition |

| Reaction Time | Several hours (4-12 h) | Balances yield and purity |

| Purification Method | Recrystallization from alcohol-water mixtures | Removes isomers and impurities |

| Analytical Techniques | NMR, IR, MS | Confirms structure, purity, and isomeric form |

Chemical Reactions Analysis

Types of Reactions

1,4-Diamidoximobutane undergoes various chemical reactions, including:

Oxidation: The amidoxime groups can be oxidized to form corresponding nitrile oxides.

Reduction: The compound can be reduced to form diamines.

Substitution: The amidoxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Diamines.

Substitution: Substituted amidoximes.

Scientific Research Applications

1,4-Diamidoximobutane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a chelating agent for metal ions.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 1,4-Diamidoximobutane involves its ability to form stable complexes with metal ions through its amidoxime groups. This chelation process can inhibit the activity of metal-dependent enzymes, making it a potential candidate for enzyme inhibition studies. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind metal ions is a key feature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adipamidoxime (1,4-DIAMIDOXIMOBUTANE)

Adipamidoxime (CAS: 15347-78-1) is a direct structural analog but differs in geometric isomerism. Both share identical molecular formulas (C₆H₁₄N₄O₂) and molar masses, but differences in isomerism may affect:

- Solubility : Adipamidoxime has poor aqueous solubility but dissolves in polar organic solvents, similar to other amidoximes .

- Reactivity : The Z,E-configuration in the target compound may influence its chelation properties compared to other isomers.

Table 1: Key Properties of Adipamidoxime and (1Z,6E)-N'1,N'6-Dihydroxyadipimidamide

| Property | This compound | Adipamidoxime |

|---|---|---|

| CAS Number | 15347-78-1 | 15347-78-1 |

| Storage Condition | -20°C | -20°C |

| pKa | 7.22 ± 0.69 | 7.22 ± 0.69 |

| Boiling Point | 333.4°C | 333.4°C |

Note: Data overlap suggests these may refer to the same compound, but isomer distinctions require further validation .

(1E,6E)-N'1,N'6-Dihydroxyadipimidamide

This stereoisomer (CAS: 606922-74-1) shares the same molecular formula but differs in geometric configuration (E,E vs. Z,E).

(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide

This shorter-chain amidoxime (CAS: Unspecified) has a molecular weight of 117.17 g/mol and distinct functional groups:

- Solubility: Poor in water but soluble in ethanol and dimethylformamide .

- Applications : Used as an intermediate in antibiotics and antitumor drugs, unlike the adipimidamide derivatives, which have broader coordination chemistry applications .

Table 2: Comparison with (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide

| Property | This compound | (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide |

|---|---|---|

| Molecular Weight | 174.2 g/mol | 117.17 g/mol |

| Solubility | Limited data; likely polar organic | Ethanol, DMF |

| Primary Use | Chelation, synthesis | Drug synthesis (antibiotics, antitumor) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.